Zolmitriptan R-isomer is classified as a pharmaceutical compound and is specifically recognized under the International Union of Pure and Applied Chemistry nomenclature. It is identified by the Chemical Abstracts Service registry number 139264-24-7. The compound is derived from the synthesis processes involving chiral amino acids, particularly phenylalanine derivatives, which serve as precursors in its production.
The synthesis of zolmitriptan R-isomer involves several steps, primarily focusing on asymmetric hydrogenation and cyclization reactions. Here are the key methods:
The molecular structure of zolmitriptan R-isomer can be described as follows:
The stereochemistry of the R-isomer differs from that of the S-isomer at the chiral center adjacent to the oxazolidinone group, impacting its biological properties .
Zolmitriptan R-isomer participates in several chemical reactions:
These reactions must be carefully controlled to minimize the formation of undesired by-products.
Zolmitriptan R-isomer acts primarily as a selective agonist for serotonin receptors (specifically 5-HT_1B and 5-HT_1D). While the S-isomer exhibits potent agonistic activity leading to vasoconstriction and relief from migraine symptoms, the R-isomer has been shown to have reduced efficacy and increased toxicity .
Zolmitriptan R-isomer exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3